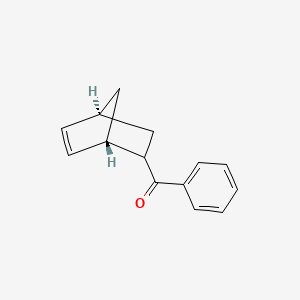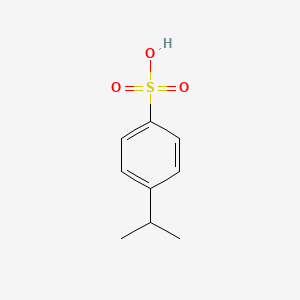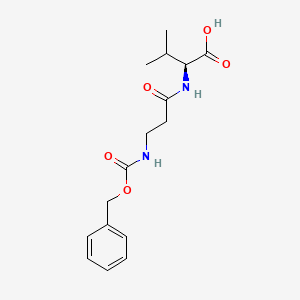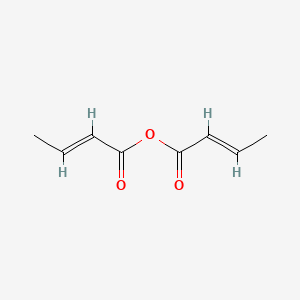
5-(furan-2-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid . This compound is characterized by its molecular formula C7H2F4O2S and a molecular weight of approximately 226.148 Da . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a sulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid typically involves the fluorination of benzoic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or tetrafluoromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes:
Nitration: of benzoic acid to introduce nitro groups.
Reduction: of nitro groups to amines.
Fluorination: of the aromatic ring.
Introduction of the sulfanyl group: through thiolation reactions.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Sulfonic acids: from oxidation.
Amines: or from substitution reactions.
Aplicaciones Científicas De Investigación
2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine and sulfanyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms increase the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This compound may also interact with enzymes involved in metabolic pathways, inhibiting or modifying their activity.
Comparación Con Compuestos Similares
- 2,3,5,6-tetrafluorobenzoic acid
- 4-sulfanylbenzoic acid
- 2,3,5,6-tetrafluoro-4-aminobenzoic acid
Comparison:
- 2,3,5,6-tetrafluorobenzoic acid lacks the sulfanyl group, making it less reactive in thiolation reactions.
- 4-sulfanylbenzoic acid does not have the fluorine atoms, resulting in different lipophilicity and metabolic stability.
- 2,3,5,6-tetrafluoro-4-aminobenzoic acid has an amino group instead of a sulfanyl group, leading to different reactivity and potential biological interactions.
The uniqueness of 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid lies in its combination of fluorine and sulfanyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-(furan-2-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-7-6(4-5-2-1-3-14-5)8(13)11-9(15)10-7/h1-4H,(H2,10,11,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRARDATQWRHGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=NC2=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C=C2C(=O)NC(=NC2=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B7771218.png)

